
1-Diazenylmethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diazenylmethanimine is an organic compound with the molecular formula CH₂N₂ It is a member of the diazo compounds, characterized by the presence of a diazo group (N=N) attached to a methanimine group (CH=N)
Méthodes De Préparation
1-Diazenylmethanimine can be synthesized through several methods. One common synthetic route involves the reaction of nitrosomethylurea with potassium hydroxide in an ether solution. The reaction is carried out at low temperatures to prevent decomposition and ensure the formation of the desired product . Another method involves the use of nitrosomethylurethane and alcoholic potassium hydroxide . Industrial production methods typically involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Diazenylmethanimine undergoes a variety of chemical reactions due to its highly reactive diazo group. Some of the key reactions include:
Oxidation: The compound can be oxidized to form nitrogen gas and other by-products.
Reduction: Reduction reactions typically yield amines or hydrazines.
Substitution: The diazo group can be substituted with other functional groups, leading to the formation of various derivatives.
Cycloaddition: The compound can participate in cycloaddition reactions, forming cyclic compounds.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Diazenylmethanimine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbenes and cyclopropanes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Diazenylmethanimine involves the generation of reactive intermediates, such as carbenes, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing structures. The compound’s reactivity is primarily due to the presence of the diazo group, which can undergo homolytic or heterolytic cleavage to form reactive species .
Comparaison Avec Des Composés Similaires
1-Diazenylmethanimine can be compared with other diazo compounds, such as diazomethane (CH₂N₂) and diazoethane (C₂H₄N₂). While these compounds share similar reactivity due to the presence of the diazo group, this compound is unique in its structural configuration and specific reactivity patterns. Other similar compounds include phenylenediamines, which also contain nitrogen-nitrogen bonds but differ in their overall structure and applications .
Propriétés
Numéro CAS |
90251-05-1 |
|---|---|
Formule moléculaire |
CH3N3 |
Poids moléculaire |
57.055 g/mol |
Nom IUPAC |
N-iminomethanimidamide |
InChI |
InChI=1S/CH3N3/c2-1-4-3/h1-3H |
Clé InChI |
WHWSKLPPZAUNTI-UHFFFAOYSA-N |
SMILES canonique |
C(=N)N=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



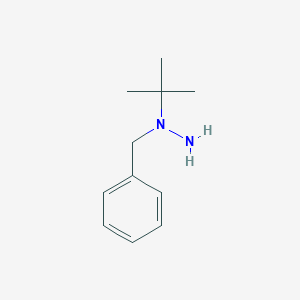
![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)



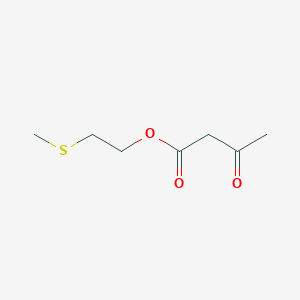

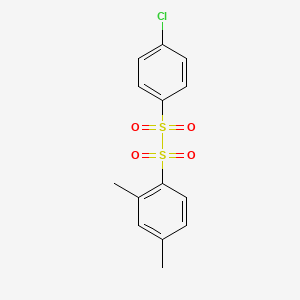
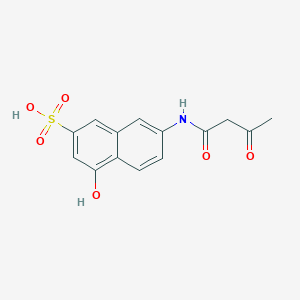
![1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one](/img/structure/B14350469.png)
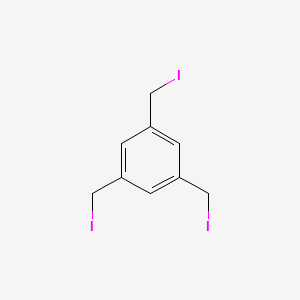

![3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline](/img/structure/B14350478.png)
